5-Chloropyridine-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

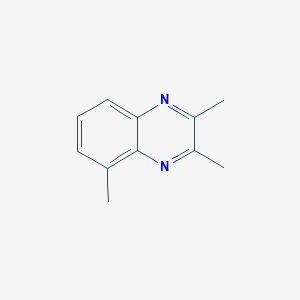

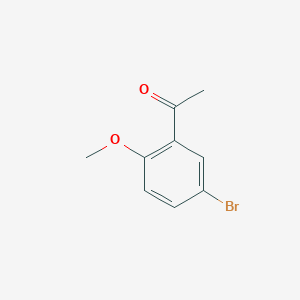

5-Chloropyridine-2-sulfonamide is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyridine, where a chlorine atom is substituted at the 5-position and a sulfonamide group is attached to the 2-position of the pyridine ring.

Mechanism of Action

Target of Action

5-Chloropyridine-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of DHPS, it inhibits the enzyme’s function, thereby preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the bacterial DNA replication process . This is because folic acid is a precursor to tetrahydrofolate, a coenzyme that is necessary for the synthesis of nucleic acids. By inhibiting the production of folic acid, this compound effectively halts bacterial growth .

Pharmacokinetics

They are absorbed well in the gastrointestinal tract and widely distributed throughout the body . Sulfonamides are primarily metabolized in the liver through acetylation and are excreted in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, it prevents bacteria from replicating their DNA, effectively halting their proliferation .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion .

Biochemical Analysis

Biochemical Properties

5-Chloropyridine-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are involved in various biochemical reactions, and the interaction of this compound with these enzymes can influence these reactions .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that sulfonamides, including this compound, can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of sulfonamides can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of sulfonamides can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Sulfonamides are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that sulfonamides can interact with various transporters and binding proteins .

Subcellular Localization

It is known that sulfonamides can be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyridine-2-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonamide formation. One common method involves the reaction of 2-chloropyridine with sulfonamide reagents under controlled conditions. For instance, the reaction can be carried out using trifluoromethanesulfonyl anhydride and Grignard reagents to produce the corresponding sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by sulfonamide formation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyridine-2-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloropyridine-2-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

Material Science: It can be used in the development of advanced materials with specific electronic and optical properties.

Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions.

Comparison with Similar Compounds

Similar Compounds

2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.

3-Chloropyridine: Another isomer with similar applications but different reactivity due to the position of the chlorine atom.

4-Chloropyridine: Used in similar applications but with distinct chemical properties.

Uniqueness

5-Chloropyridine-2-sulfonamide is unique due to the presence of both a chlorine atom and a sulfonamide group, which confer specific reactivity and biological activity

Properties

IUPAC Name |

5-chloropyridine-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGLFVLYPJOVSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid](/img/structure/B98222.png)

![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)

![N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B98240.png)